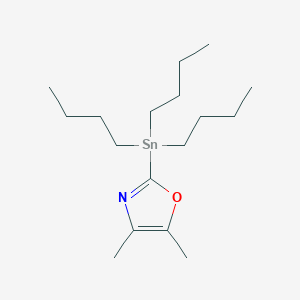
2-Tributyltin-4,5-dimethyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tributyltin-4,5-dimethyl-1,3-oxazole is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, is a key feature of this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tributyltin-4,5-dimethyl-1,3-oxazole typically involves the reaction of tributyltin chloride with 4,5-dimethyl-1,3-oxazole in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride and potassium tert-butoxide. The reaction is typically performed in an aprotic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tributyltin-4,5-dimethyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced tin species and modified oxazole rings.
Substitution: The tributyltin groups can be substituted with other functional groups, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various oxazole derivatives, organotin compounds with different functional groups, and reduced tin species.
Wissenschaftliche Forschungsanwendungen
2-Tributyltin-4,5-dimethyl-1,3-oxazole has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Tributyltin-4,5-dimethyl-1,3-oxazole involves its interaction with various molecular targets and pathways. The tributyltin groups can interact with cellular membranes, leading to disruption of membrane integrity and function. Additionally, the oxazole ring can interact with enzymes and other proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive oxygen species and other intermediates that contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Tributyltin-4,5-dimethyl-1,3-oxazole can be compared with other similar compounds, such as:
Tributyltin chloride: A simpler organotin compound with similar biological activities but lacking the oxazole ring.
4,5-Dimethyl-1,3-oxazole: A compound with similar structural features but lacking the tributyltin groups.
Tributyltin oxide: Another organotin compound with different oxidation states and biological activities.
The uniqueness of this compound lies in the combination of the tributyltin groups and the oxazole ring, which imparts unique chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C17H33NOSn |
|---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
tributyl-(4,5-dimethyl-1,3-oxazol-2-yl)stannane |
InChI |
InChI=1S/C5H6NO.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
YGYUKFYZLJREFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=C(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


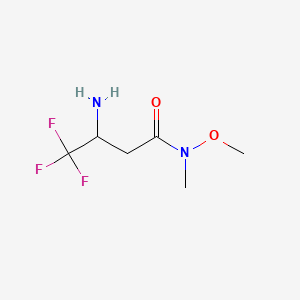

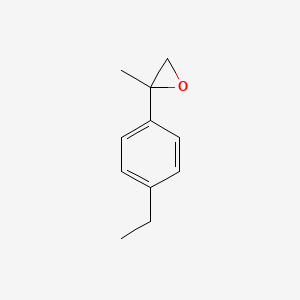

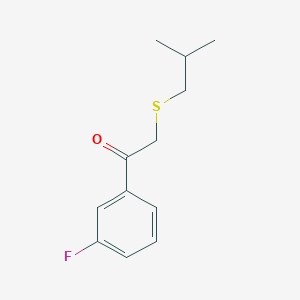
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)

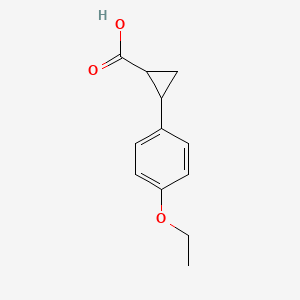
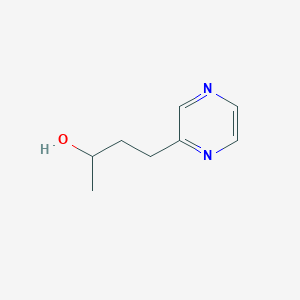


![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
